4H-imidazole

Physical Organic Chemistry Tautomerism Computational Chemistry

4H-imidazole (CAS 288-30-2) is a non-aromatic tautomer of the imidazole heterocycle, characterized by the migration of the acidic hydrogen to the C4 position, in contrast to the more thermodynamically stable 1H-imidazole tautomer. With a molecular formula of C3H4N2 and a molecular weight of 68.08 g/mol, this compound exhibits a computed XLogP3 of -0.5, a topological polar surface area of 24.7 Ų, and zero hydrogen bond donors.

Molecular Formula C3H4N2
Molecular Weight 68.08 g/mol
CAS No. 288-30-2
Cat. No. B1253019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-imidazole
CAS288-30-2
Molecular FormulaC3H4N2
Molecular Weight68.08 g/mol
Structural Identifiers
SMILESC1C=NC=N1
InChIInChI=1S/C3H4N2/c1-2-5-3-4-1/h1,3H,2H2
InChIKeyLGRQUXHYJBFGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-imidazole (CAS 288-30-2): Tautomer-Specific Redox and Coordination Properties for Advanced Materials and Catalysis


4H-imidazole (CAS 288-30-2) is a non-aromatic tautomer of the imidazole heterocycle, characterized by the migration of the acidic hydrogen to the C4 position, in contrast to the more thermodynamically stable 1H-imidazole tautomer [1]. With a molecular formula of C3H4N2 and a molecular weight of 68.08 g/mol, this compound exhibits a computed XLogP3 of -0.5, a topological polar surface area of 24.7 Ų, and zero hydrogen bond donors [2]. The 4H-tautomer serves as a fundamental scaffold for a distinct class of functional dyes, redox-active materials, and metal-chelating ligands that cannot be replicated by its 1H-counterpart [3].

Why 1H-Imidazole Cannot Substitute for 4H-Imidazole in Redox-Active and Coordination Applications


The thermodynamic instability of 4H-imidazole relative to 1H-imidazole is not a liability but a functional advantage: computational data indicate that 4H-imidazole is approximately 60.9 kJ/mol higher in enthalpy than 1H-imidazole [1]. This energetic penalty translates into a unique capacity for reversible two-electron redox chemistry and the stabilization of radical anion intermediates, with semiquinone formation constants (KSEM) reaching 3×10¹⁰ to 5×10¹¹ [2]. In contrast, 1H-imidazole lacks this redox activity and does not support the same ligand geometries or electron storage capabilities required for functional dyes and metal-organic complexes [3].

Quantitative Differentiation of 4H-imidazole (CAS 288-30-2) vs. 1H-Imidazole and Alternative Ligands


Thermodynamic Stability Differential: 4H-Imidazole vs. 1H-Imidazole

The relative experimental enthalpy of 4H-imidazole is substantially higher than that of 1H-imidazole. Based on G3B3 composite calculations, 4H-imidazole exhibits a relative enthalpy of 60.9 kJ/mol, while 1H-imidazole is set as the reference at 0.0 kJ/mol [1]. This energetic difference underscores the metastable nature of the 4H-tautomer and explains its unique reactivity.

Physical Organic Chemistry Tautomerism Computational Chemistry

Radical Anion Stabilization: KSEM Values for 4H-Imidazole Derivatives vs. 1H-Imidazole

4H-imidazole derivatives participate in a quasi-reversible multi-step redox system, forming stable radical anion intermediates (SEM). The calculated semiquinone formation constants (KSEM) for these radical anions range from 3×10¹⁰ to 5×10¹¹ [1]. In contrast, 1H-imidazole does not exhibit comparable radical anion stabilization or multi-step redox behavior under similar conditions.

Redox Chemistry Functional Dyes Electron Transfer

UV/Vis Absorption Profile: 4H-Imidazole Derivatives vs. 1H-Imidazole

2,4,4-Trimethyl-5-phenyl-4H-imidazole exhibits a characteristic absorption at 282 nm with a log ε of 3.99 [1]. In comparison, 1H-imidazole displays UV absorption primarily below 240 nm, with a log ε maximum of approximately 4.0 at ~207 nm [2]. The bathochromic shift of the 4H-tautomer reflects its extended conjugation and non-aromatic character, enabling visible-light applications.

Spectroscopy Chromophores Functional Dyes

Coordination Chemistry and Electron Storage Capacity vs. Conventional Diimine Ligands

Ruthenium complexes incorporating a 4H-imidazole ligand demonstrate a spectrally broad absorption in the UV/Vis region and the ability to store two electrons within the 4H-imidazole moiety [1]. These dyes achieve extinction coefficients up to 28,100 M⁻¹ cm⁻¹ at 605 nm [2]. In contrast, conventional diimine ligands such as bipyridine or phenanthroline lack the intrinsic electron-storage capacity of the 4H-imidazole chromophore.

Coordination Chemistry Photocatalysis Ruthenium Complexes

Binding Affinity and Cytotoxicity Profile of Indolyl-Derived 4H-Imidazoles vs. Reference Inhibitors

Indolyl-substituted 4H-imidazole derivatives exhibit significant binding affinity to acetylcholinesterase (AChE), with a leading compound displaying a binding energy of −13.57 kcal/mol in docking studies [1]. Concurrently, these compounds demonstrate low cytotoxicity, with IC50 values >300 µM against HEK-293 cells [1]. While direct comparator data for non-4H-imidazole analogs are not provided in the same study, these values place 4H-imidazole derivatives among promising scaffolds for targeted neurodegenerative disease research.

Medicinal Chemistry Molecular Docking Neurodegeneration

High-Value Application Scenarios for 4H-imidazole (CAS 288-30-2) Based on Verified Differential Evidence


Design of Multi-Electron Redox Systems and NIR-Fluorescent Probes

The high semiquinone formation constants (KSEM 3×10¹⁰–5×10¹¹) and reversible two-electron redox behavior of 4H-imidazole derivatives [1] make them ideal building blocks for organic electronics, electrochromic devices, and NIR-fluorescent probes. 1H-Imidazole cannot be substituted in these applications because it lacks the requisite redox activity and radical stabilization capacity.

Panchromatic Dye-Sensitized Solar Cells (DSSCs) and Photocatalysis

Ruthenium-4H-imidazole complexes achieve extinction coefficients up to 28,100 M⁻¹ cm⁻¹ at 605 nm and can store two electrons per ligand [2]. This dual functionality enables the development of panchromatic sensitizers and intramolecular electron relays for solar energy conversion and photocatalytic water splitting, performance metrics that conventional bipyridine ligands cannot match.

Synthesis of Metal-Organic Frameworks (MOFs) and Heterobimetallic Complexes

The chelating ability of 4H-imidazole derivatives, combined with their redox activity and pH-switchable absorption [3], positions them as versatile ligands for constructing metal-metal multiply bonded compounds and heterobimetallic 'paddlewheel' complexes. These materials are of interest for catalysis, sensing, and molecular magnetism.

Lead Optimization in CNS Drug Discovery

Indolyl-substituted 4H-imidazole scaffolds demonstrate strong AChE binding (−13.57 kcal/mol) with minimal cytotoxicity (IC50 >300 µM) [4]. This profile supports their use as starting points for developing Alzheimer's disease therapeutics, offering a potential safety advantage over more toxic heterocyclic cores.

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